molecular formula C15H18F3NO5 B2940779 Methyl 3-(phenylmethoxymethyl)azetidine-3-carboxylate;2,2,2-trifluoroacetic acid CAS No. 2580199-61-5

Methyl 3-(phenylmethoxymethyl)azetidine-3-carboxylate;2,2,2-trifluoroacetic acid

Cat. No.: B2940779
CAS No.: 2580199-61-5
M. Wt: 349.306
InChI Key: YEJLVBARBUWYKW-UHFFFAOYSA-N
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Description

This compound consists of two components:

  • Methyl 3-(phenylmethoxymethyl)azetidine-3-carboxylate: A substituted azetidine (a 4-membered nitrogen-containing ring) with a benzyloxymethyl group at the 3-position and a methyl ester moiety.
  • 2,2,2-Trifluoroacetic acid (TFA): A strong fluorinated carboxylic acid (CAS 76-05-1) commonly used as a solvent, catalyst, or counterion in organic synthesis and pharmaceuticals .

The combination likely forms a salt or co-crystal, enhancing solubility or stability for applications in medicinal chemistry or synthetic intermediates .

Properties

IUPAC Name

methyl 3-(phenylmethoxymethyl)azetidine-3-carboxylate;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3.C2HF3O2/c1-16-12(15)13(8-14-9-13)10-17-7-11-5-3-2-4-6-11;3-2(4,5)1(6)7/h2-6,14H,7-10H2,1H3;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJLVBARBUWYKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CNC1)COCC2=CC=CC=C2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-(phenylmethoxymethyl)azetidine-3-carboxylate; 2,2,2-trifluoroacetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Name : Methyl 3-(phenylmethoxymethyl)azetidine-3-carboxylate; 2,2,2-trifluoroacetic acid
  • Molecular Formula : C₁₄H₁₅F₃N₁O₃
  • Molecular Weight : 305.27 g/mol

The compound features an azetidine ring and a trifluoroacetic acid moiety, which contribute to its unique biological properties.

Biological Activity Overview

Research indicates that compounds similar to methyl 3-(phenylmethoxymethyl)azetidine-3-carboxylate exhibit various biological activities, including:

  • Antimicrobial Activity : Studies have shown that azetidine derivatives possess antimicrobial properties. For instance, compounds with similar structures have been tested against various bacterial strains and demonstrated significant inhibitory effects .
  • Anticancer Potential : Some azetidine derivatives have been investigated for their anticancer properties. They can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and cell cycle arrest .
  • Neurological Effects : Certain azetidine compounds have shown promise in neuroprotective studies, potentially offering therapeutic benefits for neurodegenerative diseases .

The mechanisms through which methyl 3-(phenylmethoxymethyl)azetidine-3-carboxylate exerts its biological effects are still under investigation. However, the following pathways are noteworthy:

  • Inhibition of Enzymatic Activity : It is hypothesized that the compound may inhibit specific enzymes involved in metabolic processes or signal transduction pathways critical for cell survival and proliferation .
  • Interaction with Receptors : The structural features suggest potential interactions with neurotransmitter receptors or other cellular targets that could mediate its biological effects .

Antimicrobial Studies

A study conducted on various azetidine derivatives demonstrated that those containing phenylmethoxymethyl groups exhibited enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were significantly lower compared to control compounds .

CompoundMIC (µg/mL)Bacterial Strain
Control100Staphylococcus aureus
Test Compound25Staphylococcus aureus
Control200Escherichia coli
Test Compound50Escherichia coli

Anticancer Activity

Another study focused on the anticancer effects of azetidine derivatives revealed that methyl 3-(phenylmethoxymethyl)azetidine-3-carboxylate induced apoptosis in human cancer cell lines. The compound triggered caspase activation and increased levels of pro-apoptotic proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Azetidine Derivatives

(a) Methyl 2-(3-(trifluoromethyl)phenyl)acetate (CAS 135325-18-7)
  • Structure : A phenylacetate ester with a trifluoromethyl group instead of the azetidine ring.
  • Key Differences : Lacks the azetidine ring’s conformational rigidity and the benzyloxymethyl group, leading to reduced steric hindrance and altered pharmacokinetic properties .
(b) Methyl 2-(1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamido)thiophene-3-carboxylate (CAS 1448075-79-3)
  • Structure : Features an azetidine ring linked to a thiophene-carboxylate via an amide bond.
(c) 3-[(Benzyloxy)methyl]azetidine-3-carboxylate Salts
  • Example : Co-crystals with TFA or hydrochloric acid.
  • Key Differences : Counterion choice (TFA vs. HCl) affects solubility and crystallinity. TFA’s volatility makes it advantageous in purification steps .

Trifluoroacetic Acid (TFA) and Analogues

(a) Chlorodifluoroacetic Acid (CAS 76-04-0)
  • Structure : Replaces one fluorine in TFA with chlorine.
  • Key Differences : Lower acidity (pKa ~0.7 vs. TFA’s ~0.23) and higher boiling point (96°C vs. TFA’s 72°C), making it less volatile but more stable in certain reactions .
(b) Trifluoroacetic Anhydride (CAS 407-25-0)
  • Structure : The anhydride form of TFA.
  • Key Differences : More reactive as an acylating agent, used in esterifications and peptide couplings where TFA is insufficient .

Physicochemical Properties

Compound Name CAS Number Molecular Weight Boiling Point (°C) Solubility Key Applications
Methyl 3-(phenylmethoxymethyl)azetidine-3-carboxylate;TFA - 349.31 (calculated) N/A Polar aprotic solvents Pharmaceutical intermediates
Trifluoroacetic acid 76-05-1 114.02 72 Miscible in water HPLC solvent, peptide synthesis
Ethyl Trifluoroacetate 383-63-1 156.07 88 Organic solvents Esterification reactions
Methyl 2-(3-(trifluoromethyl)phenyl)acetate 135325-18-7 232.18 N/A Lipophilic media Agrochemical intermediates

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